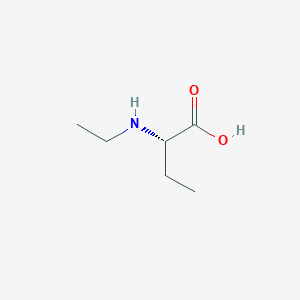
(2S)-2-(ethylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(ethylamino)butanoic acid is an organic compound belonging to the class of amino acids It is characterized by the presence of an ethylamino group attached to the second carbon of a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(ethylamino)butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with ethylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Advanced techniques such as flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(ethylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(2S)-2-(ethylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain medical conditions.
Mechanism of Action
The mechanism of action of (2S)-2-(ethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites may exert biological effects by modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
- (2S)-2-(methylamino)butanoic acid
- (2S)-2-(propylamino)butanoic acid
- (2S)-2-(isopropylamino)butanoic acid
Comparison: Compared to its analogs, (2S)-2-(ethylamino)butanoic acid exhibits unique properties due to the presence of the ethylamino groupFor instance, the ethylamino group may enhance the compound’s solubility and stability, making it more suitable for certain industrial and pharmaceutical applications .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2S)-2-(ethylamino)butanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-5(6(8)9)7-4-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
PRXQQZUWYABUCX-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)O)NCC |
Canonical SMILES |
CCC(C(=O)O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















